molecular formula C8H16ClNO3 B2382383 Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride CAS No. 1452228-22-6

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride

Cat. No. B2382383
CAS RN: 1452228-22-6
M. Wt: 209.67
InChI Key: IVFOCDHCACSBTF-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxane derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Enaminone Synthesis and Heterocyclic Construction

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride has been studied in the context of enaminone synthesis. Research demonstrates its utility in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, useful for constructing various functionalized heterocycles (Grošelj et al., 2013).

Anticonvulsant Properties

Studies on anticonvulsant enaminones have involved methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride derivatives. These compounds have been analyzed for their structure and hydrogen bonding, contributing to the understanding of their anticonvulsant properties (Kubicki et al., 2000).

Electrosynthesis Applications

The compound has relevance in electrosynthesis. Research has explored the electroreduction of derivatives, leading to the production of amino and hydroxyamino compounds, which are significant in various chemical synthesis processes (Konarev et al., 2007).

Diversity-Oriented Synthesis

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride plays a role in diversity-oriented synthesis, especially in developing a range of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. This process is vital for creating libraries of compounds with potential pharmacological properties (Baškovč et al., 2012).

Photopolymerization Initiator

The compound's derivatives have been used as initiators in photopolymerization processes. This application is significant in materials science for creating polymers with specific properties (Delzenne et al., 1970).

Synthesis of Pyridine and Pyrazole Derivatives

Research includes the synthesis of pyridine and pyrazole derivatives using methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride. These compounds have diverse applications in medicinal chemistry and bioorganic research (Albert, 1981).

Neurotoxicological Evaluation

The compound's derivatives have been evaluated for their neurotoxicological properties, particularly in relation to their metabolites and impact on serotonin and dopamine levels (Zhao et al., 1992).

Macrolide Synthesis

It also finds use in the synthesis of macrolides, an important class of natural products with diverse biological activities. This synthesis involves photooxygenation processes of oxazole derivatives (Wasserman et al., 1981).

properties

IUPAC Name

methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)11-2)3-5-12-6-4-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFOCDHCACSBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride

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